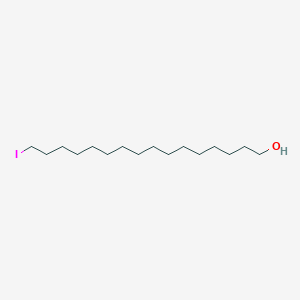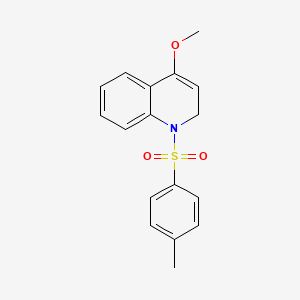![molecular formula C7H4Br2O2 B14231808 8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- CAS No. 777864-90-1](/img/structure/B14231808.png)
8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of bromine atoms and the bicyclic framework contribute to its reactivity and potential utility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[321]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- exerts its effects involves its interaction with molecular targets through its reactive bromine atoms and bicyclic structure. These interactions can lead to the formation of covalent bonds with nucleophiles in biological systems, affecting various pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one: Lacks the bromine atoms, making it less reactive.
3,4-Dibromo-8-oxabicyclo[3.2.1]octane: Similar structure but different functional groups.
Bicyclo[3.2.1]octa-3,6-dien-2-one: Similar bicyclic framework but lacks oxygen and bromine atoms.
Uniqueness
8-Oxabicyclo[321]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- is unique due to the presence of both bromine atoms and the oxygen-containing bicyclic structure
Propiedades
Número CAS |
777864-90-1 |
|---|---|
Fórmula molecular |
C7H4Br2O2 |
Peso molecular |
279.91 g/mol |
Nombre IUPAC |
(1S,5R)-3,4-dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(11-3)7(10)6(5)9/h1-4H/t3-,4+/m1/s1 |
Clave InChI |
FXCVHFUGYLOYFW-DMTCNVIQSA-N |
SMILES isomérico |
C1=C[C@H]2C(=O)C(=C([C@@H]1O2)Br)Br |
SMILES canónico |
C1=CC2C(=O)C(=C(C1O2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


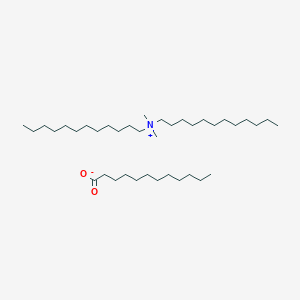
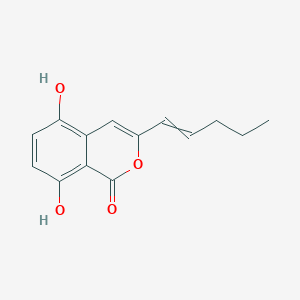
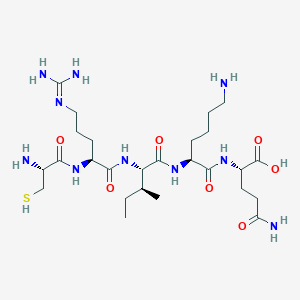
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
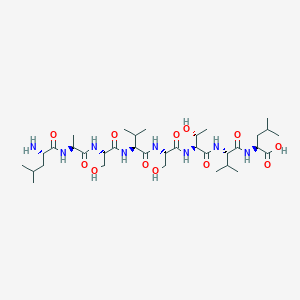

![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)

![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
